(3aS-(3aalpha,4beta,9alpha,9abeta))-4-((1,3,3a,4,9,9a-Hexahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-1-oxonaphtho(2,3-c)furan-4-yl)amino)benzonitrile
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Overview
Description
Preparation Methods
The synthesis of NSC 642328 involves multiple steps, starting with the preparation of the core naphthofuran structure. The synthetic route typically includes the following steps:
Formation of the naphthofuran core: This involves the cyclization of appropriate precursors under controlled conditions.
Amination: The attachment of the amino group to the naphthofuran core.
Final coupling: The coupling of the functionalized naphthofuran with benzonitrile under specific reaction conditions.
Industrial production methods for NSC 642328 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
NSC 642328 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 642328 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: NSC 642328 is investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Mechanism of Action
The primary mechanism of action of NSC 642328 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By trapping the topoisomerase I-DNA cleavage complexes, NSC 642328 prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making NSC 642328 a promising candidate for cancer therapy .
Comparison with Similar Compounds
NSC 642328 can be compared with other topoisomerase I inhibitors, such as camptothecin and its derivatives (topotecan and irinotecan). While camptothecins are effective, NSC 642328 offers several advantages:
Chemical Stability: NSC 642328 is more chemically stable than camptothecins.
Target Specificity: It targets different genomic locations, potentially reducing the likelihood of resistance.
Prolonged Action: The topoisomerase I cleavage complexes trapped by NSC 642328 are more stable, leading to prolonged drug action.
Similar compounds include:
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan) .
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
138355-96-1 |
---|---|
Molecular Formula |
C29H28N2O7 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
4-[[(3aS,4S,9R,9aR)-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]amino]benzonitrile |
InChI |
InChI=1S/C29H28N2O7/c1-34-21-11-18-19(12-22(21)35-2)27(31-17-7-5-15(13-30)6-8-17)20-14-38-29(33)26(20)25(18)16-9-23(36-3)28(32)24(10-16)37-4/h5-12,20,25-27,31-32H,14H2,1-4H3/t20-,25+,26-,27+/m0/s1 |
InChI Key |
WGEAIKSPJFUISL-ULBKPHCJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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